3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile
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Overview
Description
3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C14H18ClN2O. It is a derivative of benzonitrile, featuring a chloro substituent at the 3-position and a morpholine ring substituted at the 4-position with a dimethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzonitrile and 2,6-dimethylmorpholine.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzonitrile derivative.
Scientific Research Applications
3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and morpholine substituents play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline: Similar structure but with an aniline group instead of a benzonitrile group.
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid: Contains a sulfonyl group instead of a nitrile group.
Uniqueness
3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile is unique due to its specific combination of chloro and morpholine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17ClN2O |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H17ClN2O/c1-10-7-17(8-11(2)18-10)9-13-4-3-12(6-16)5-14(13)15/h3-5,10-11H,7-9H2,1-2H3 |
InChI Key |
OTOMIICXPNUNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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